molecular formula C12H15F3N2O B3052026 1-Butyl-3-[3-(trifluoromethyl)phenyl]urea CAS No. 3800-25-7

1-Butyl-3-[3-(trifluoromethyl)phenyl]urea

Cat. No. B3052026
CAS RN: 3800-25-7
M. Wt: 260.26 g/mol
InChI Key: IGLSTRKWAFZALR-UHFFFAOYSA-N
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Description

1-Butyl-3-[3-(trifluoromethyl)phenyl]urea is a chemical compound that has gained significant attention in scientific research due to its potential use as a herbicide. This compound is also known as trifludimoxazin and belongs to the family of urea herbicides.

Mechanism of Action

The herbicidal activity of 1-Butyl-3-[3-(trifluoromethyl)phenyl]urea is primarily due to its ability to inhibit the photosynthesis process in plants. This compound targets the photosystem II complex, which is responsible for the conversion of light energy into chemical energy. By inhibiting this complex, the compound disrupts the energy flow in the plant, leading to its death.
Biochemical and Physiological Effects:
1-Butyl-3-[3-(trifluoromethyl)phenyl]urea has been found to have minimal toxicity to mammals and birds. However, it can be toxic to aquatic organisms and should be used with caution in areas close to water bodies. This compound does not accumulate in the environment and has a short half-life, making it a safer alternative to conventional herbicides.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-Butyl-3-[3-(trifluoromethyl)phenyl]urea is its high potency against various weed species. This makes it a potential alternative to conventional herbicides that may have adverse effects on the environment. However, the use of this compound in lab experiments is limited due to its high cost and limited availability.

Future Directions

Future research on 1-Butyl-3-[3-(trifluoromethyl)phenyl]urea could focus on its potential use in the management of invasive plant species. This compound could also be modified to increase its selectivity towards specific weed species, making it a more effective herbicide. Additionally, research could be conducted on the potential use of this compound in combination with other herbicides to increase its efficacy.

Scientific Research Applications

1-Butyl-3-[3-(trifluoromethyl)phenyl]urea has been extensively studied for its herbicidal properties. It has been found to be effective against various weeds and grasses, making it a potential alternative to conventional herbicides. This compound has also been studied for its potential use in the management of invasive plant species.

properties

IUPAC Name

1-butyl-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O/c1-2-3-7-16-11(18)17-10-6-4-5-9(8-10)12(13,14)15/h4-6,8H,2-3,7H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGLSTRKWAFZALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)NC1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30295705
Record name 1-butyl-3-[3-(trifluoromethyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butyl-3-[3-(trifluoromethyl)phenyl]urea

CAS RN

3800-25-7
Record name NSC104477
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104477
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-butyl-3-[3-(trifluoromethyl)phenyl]urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3800-25-7
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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